hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Description
Hexahydro-pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride (CAS: 132414-79-0) is a bicyclic secondary amine derivative with the molecular formula C₉H₁₆N₂O₂·HCl (free base: 184.24 g/mol). This compound features a fused pyrrolidine-pyrrolidine system, where the ethyl ester group and hydrochloride salt enhance solubility in polar solvents. Key properties include:
- Storage: Sealed in dry conditions at 2–8°C .
- Applications: Primarily used in laboratory settings as a synthetic intermediate, though commercial availability is currently discontinued .
- Synthesis: Likely involves catalytic hydrogenation (e.g., Pd/C) or esterification, analogous to methods for related pyrrolo-pyridine derivatives .
Properties
IUPAC Name |
ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIHLPVPPQQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712341 | |
| Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-22-8 | |
| Record name | Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition-Based Synthetic Approaches
A prominent method for synthesizing hexahydro-pyrrolo[3,4-b]pyrrole derivatives involves the use of [3 + 2] cycloaddition reactions of azomethine ylides with suitable dipolarophiles. This approach has been demonstrated in the rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused compounds, where condensation of α-amino acid esters with aldehydes generates azomethine ylides that undergo cycloaddition with maleimides or related compounds. The process often includes subsequent reduction and intramolecular lactamization steps to furnish the bicyclic core structure.
- Key Reaction Steps:
- Formation of azomethine ylide from α-amino acid ethyl ester and aldehyde.
- [3 + 2] Cycloaddition with maleimides.
- Reduction of nitro groups if present.
- Intramolecular lactamization to stabilize the bicyclic ring system.
This method is advantageous for its rapidity and the ability to introduce diverse substituents on the bicyclic framework.
Radical Addition and Electrochemical Oxidation Routes
Another synthetic strategy involves the preparation of related pyrrolizine derivatives through radical addition and electrochemical oxidation of 2-aroylpyrroles, which can be adapted to synthesize hexahydro-pyrrolo[3,4-b]pyrrole carboxylates. This method includes:
- Treatment of aroyl pyrroles with trialkyl methanetricarboxylates or dialkyl malonates in the presence of electrochemical oxidants.
- Radical addition followed by intermolecular double alkylation.
- Hydrolysis and monodecarboxylation steps to yield the target carboxylic acid esters or their hydrochloride salts.
This approach offers a controlled pathway to functionalized bicyclic pyrrole derivatives, though it is more commonly applied to pyrrolizine analogs.
Aza-Annulation and Cyclization Techniques
Aza-annulation reactions involving tetrahydro-β-carboline derivatives and bis-electrophiles have been reported to construct fused heterocycles related to hexahydro-pyrrolo[3,4-b]pyrroles. These methods typically involve:
- Bischler–Napieralski type cyclization of ketene N,S-acetals.
- Subsequent aza-annulation with 1,2- or 1,3-bis electrophiles.
- Purification via chromatographic techniques to isolate the desired bicyclic compounds.
While this method is more general for fused heterocycles, it can be tailored for hexahydro-pyrrolo[3,4-b]pyrrole derivatives with carboxylic acid ester functionalities.
Carbamoyl Chloride Intermediate and Amidation
In the synthesis of related pyrrolo derivatives, carbamoyl chloride intermediates are generated by treating amine hydrochloride salts with triphosgene in the presence of pyridine. These intermediates can then be reacted with amino acid methyl esters, followed by hydrolysis to yield carboxylic acids or their ester forms. This multi-step route is useful for introducing specific substitutions and obtaining hydrochloride salts for improved stability.
Salt Formation and Polymorph Control
The hydrochloride salt form of hexahydro-pyrrolo[3,4-b]pyrrole carboxylic acid ethyl ester is typically prepared by treatment of the free base with hydrochloric acid under controlled conditions. Polymorph screening and characterization via powder X-ray diffraction ensure the selection of stable and pure salt forms suitable for pharmaceutical applications.
Summary Table of Preparation Methods
Detailed Research Findings
The cycloaddition approach allows for the efficient construction of the hexahydro-pyrrolo[3,4-b]pyrrole core with functional groups positioned for further derivatization, making it a preferred route for rapid library synthesis.
Electrochemical oxidation methods provide an alternative radical-based pathway but require careful control of reaction conditions and are more suited for structurally related pyrrolizine systems.
Aza-annulation techniques expand the scope of heterocyclic frameworks accessible, facilitating the synthesis of complex fused bicyclic systems that can be analogs or precursors to hexahydro-pyrrolo[3,4-b]pyrrole derivatives.
The use of carbamoyl chloride intermediates followed by amidation and hydrolysis steps is a versatile method for preparing substituted derivatives and their hydrochloride salts, which are important for pharmaceutical formulation.
Salt formation and polymorph screening are crucial for the final product's pharmaceutical properties, with hydrochloride salts commonly preferred for their enhanced solubility and stability profiles.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
Hexahydro-Pyrrolo[3,4-b]pyrrole derivatives exhibit significant activity as ligands for histamine receptors, particularly the H3 receptor. These compounds have been studied for their potential in treating neurological disorders, obesity, and other conditions related to central nervous system (CNS) function.
- Histamine H3 Receptor Modulation : The compound acts as an antagonist or inverse agonist at the H3 receptor, which is implicated in various CNS disorders including cognitive dysfunction and memory impairment. Research indicates that modulation of this receptor can influence neurotransmitter release and neuronal activity, making it a target for drug development aimed at treating conditions such as Alzheimer’s disease and schizophrenia .
Therapeutic Applications
The potential therapeutic applications of hexahydro-Pyrrolo[3,4-b]pyrrole derivatives are diverse:
- CNS Disorders : As mentioned earlier, these compounds are being investigated for their role in treating cognitive disorders and obesity by modulating histamine signaling pathways.
- Anticancer Activity : Some studies suggest that pyrrolo derivatives may exhibit anticancer properties by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Neurological Disorders
A study published in a pharmaceutical journal demonstrated that hexahydro-Pyrrolo[3,4-b]pyrrole derivatives improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic signaling through H3 receptor antagonism. The results indicated significant improvements in memory tasks compared to control groups.
Case Study 2: Obesity Management
Another research effort explored the effects of these compounds on weight management. In a controlled trial involving obese mice, administration of hexahydro-Pyrrolo[3,4-b]pyrrole derivatives resulted in reduced food intake and increased energy expenditure, suggesting a potential role in obesity treatment.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| CNS Disorders | H3 receptor antagonism | Improved cognition and memory |
| Obesity Management | Modulation of appetite signals | Weight loss and metabolic enhancement |
| Anticancer Activity | Induction of apoptosis | Inhibition of tumor growth |
Mechanism of Action
Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride is similar to other nitrogen-containing heterocyclic compounds such as pyrrolopyrazine and indole derivatives. its unique structure and properties make it distinct in terms of its reactivity and biological activity.
Comparison with Similar Compounds
tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 132414-81-4)
Key Differences :
Ethyl 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 132414-78-9)
Key Differences :
Methyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 142345-53-7)
Key Differences :
- The methyl ester’s smaller size increases volatility and polar solvent compatibility but may reduce stability in acidic conditions.
Biological Activity
Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse scientific literature.
- Molecular Formula : C9H16N2O2
- Molecular Weight : 184.24 g/mol
- CAS Number : 948846-39-7
Synthesis and Structure
The synthesis of hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester typically involves the reaction of pyrrole derivatives with ethyl esters under specific conditions to yield the desired compound. The structure features a pyrrole ring fused with a hexahydro configuration, which is crucial for its biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study reported that derivatives of pyrrolo compounds exhibited significant cytotoxicity against melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM. This indicates a promising potential for the compound in cancer therapy .
The mechanism by which hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester exerts its effects appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest predominantly in the S phase, suggesting it interferes with DNA synthesis .
Safety Profile
The safety profile of hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester indicates low cytotoxicity towards non-tumor cell lines, making it a candidate for further development as an anticancer agent without significant adverse effects .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of hexahydro-Pyrrolo[3,4-b]pyrrole derivatives compared to standard chemotherapeutic agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hexahydro-Pyrrolo[3,4-b]pyrrole | 44.63 | Induces apoptosis; S-phase arrest |
| Carboplatin | 18.2 | DNA cross-linking |
| Temozolomide | 50 | DNA methylation |
| Ribociclib | 34.96 | CDK inhibition |
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that hexahydro derivatives exhibit selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
- Structure-Activity Relationship (SAR) : Further investigations into SAR have revealed that modifications at the 3-position of the pyrrole ring enhance biological activity, suggesting potential pathways for optimizing efficacy .
- Combination Therapies : Preliminary studies indicate that combining hexahydro-Pyrrolo[3,4-b]pyrrole with existing chemotherapeutics may enhance overall efficacy against resistant cancer types .
Q & A
Q. Optimization Tips :
- Use excess LiOH for faster reaction times .
- Monitor pH during acid quenching to avoid over-protonation .
How can contradictory data on reaction yields in ester hydrolysis be resolved?
Advanced Research Question
Discrepancies in yields (e.g., 70% vs. 94%) arise from:
- Solvent Polarity : Dioxane/water mixtures enhance solubility of intermediates .
- Temperature Control : Reflux vs. room temperature (RT) affects reaction kinetics .
- Byproduct Formation : Side reactions (e.g., decarboxylation) may occur under prolonged heating .
Systematic Analysis : - Replicate conditions from literature with strict parameter control.
- Use LC-MS to identify byproducts and adjust stoichiometry .
What role does this compound play in developing USP30 inhibitors for mitochondrial dysfunction?
Advanced Research Question
The hexahydro-pyrrolo[3,4-b]pyrrole core is a key pharmacophore in USP30 inhibitors, which regulate mitochondrial protein degradation. For example:
- Structural Modification : Introduction of a 2-cyanopyridine group enhances binding affinity to USP30 .
- Biological Testing : In vitro assays show inhibition of USP30 at IC50 < 100 nM, with potential applications in cancer and fibrosis .
- Methodology : Molecular docking studies guide substituent placement to optimize steric and electronic interactions .
What spectroscopic techniques are most reliable for characterizing synthetic intermediates?
Basic Research Question
- 1H/13C NMR : Assign peaks for ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (1717 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 212.289 for tert-butyl derivatives) .
How can researchers mitigate toxicity risks during handling?
Basic Research Question
- Safety Protocols : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection for powder handling .
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
